molecular formula C14H10FN3O3S B5847980 1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea

1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea

Cat. No.: B5847980
M. Wt: 319.31 g/mol
InChI Key: JNIOMEAOLVFYHH-UHFFFAOYSA-N
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Description

1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound consists of a benzoyl group attached to a thiourea moiety, which is further substituted with a 2-fluoro-5-nitrophenyl group.

Preparation Methods

The synthesis of 1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2-fluoro-5-nitroaniline in the presence of a suitable solvent, such as dry acetone . The reaction proceeds under mild conditions, resulting in the formation of the desired thiourea derivative. Industrial production methods may involve similar synthetic routes, with optimization for large-scale production and purification processes.

Chemical Reactions Analysis

1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Comparison with Similar Compounds

1-benzoyl-3-(2-fluoro-5-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-11-7-6-10(18(20)21)8-12(11)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIOMEAOLVFYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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